n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine

Catalog No.
S14057018
CAS No.
M.F
C11H24N2
M. Wt
184.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine

Product Name

n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine

IUPAC Name

N-methyl-N-(2-piperidin-3-ylethyl)propan-2-amine

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C11H24N2/c1-10(2)13(3)8-6-11-5-4-7-12-9-11/h10-12H,4-9H2,1-3H3

InChI Key

XVSUVWMFTZLATJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC1CCCNC1

N-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine is a tertiary amine characterized by its propan-2-amine backbone, with a methyl group and a piperidine moiety attached to the nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of psychoactive substances and therapeutic agents. The piperidine ring contributes to its pharmacological properties, making it of interest in various biological studies.

As a tertiary amine, N-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine can undergo several typical reactions associated with amines, including:

  • Protonation: The nitrogen atom can accept protons, forming a positively charged ammonium ion.
  • Alkylation: It can react with alkyl halides to form quaternary ammonium salts.
  • Acylation: The compound can react with acyl chlorides or anhydrides to form amides.
  • Condensation: It can condense with carbonyl compounds to form imines or enamines.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or modified pharmacological properties.

N-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine exhibits various biological activities, particularly related to its structural features. Studies suggest that compounds with similar structures may act as:

  • Antidepressants: Compounds containing piperidine rings have been linked to antidepressant activity due to their interaction with neurotransmitter systems.
  • Analgesics: Some derivatives may exhibit pain-relieving properties by modulating pain pathways.
  • Antimicrobial Agents: Certain analogs have shown effectiveness against bacterial strains, indicating potential for development as antibacterial agents.

The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter receptors and other molecular targets in biological systems.

The synthesis of N-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine can be achieved through several methods:

  • Alkylation of Piperidine: Starting from piperidine, the compound can be synthesized via alkylation using 2-bromo-propan-2-amine in the presence of a base such as sodium hydride.
    Piperidine+2 bromo propan 2 amineBaseN Methyl N 2 piperidin 3 yl ethyl propan 2 amine\text{Piperidine}+\text{2 bromo propan 2 amine}\xrightarrow{\text{Base}}\text{N Methyl N 2 piperidin 3 yl ethyl propan 2 amine}
  • Reductive Amination: Another method involves the reductive amination of an appropriate ketone or aldehyde with methylamine and piperidine under reducing conditions.
  • Metal-Catalyzed Reactions: Recent advancements have introduced metal-catalyzed reactions for synthesizing complex amines efficiently.

These methods highlight the versatility in synthesizing this compound and its derivatives.

N-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine has potential applications across various fields:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new antidepressants or analgesics.
  • Chemical Research: Used as an intermediate in organic synthesis, particularly in creating more complex pharmaceutical compounds.
  • Neuroscience Studies: Investigating its effects on neurotransmitter systems can provide insights into mental health treatments.

Interaction studies involving N-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine focus on its binding affinity and activity at various receptors:

  • Serotonin Receptors: Research indicates potential modulation of serotonin receptors, which are crucial targets for antidepressant drugs.
  • Dopamine Receptors: Its interaction with dopamine receptors suggests possible applications in treating disorders like schizophrenia or Parkinson's disease.
  • Opioid Receptors: Some studies explore its effects on opioid receptors, contributing to pain management research.

These interactions underline the compound's significance in pharmacology and therapeutic development.

Several compounds share structural similarities with N-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
N-MethylpiperidinePiperidine ring; methyl groupAnalgesic properties
1-(2-Pyridyl)-N-methylpropan-2-aminesPyridine instead of piperidineAntidepressant activity
N,N-DimethylpropanamideDimethyl substitutionAntimicrobial activity
4-Piperidone derivativesSimilar piperidine corePotential antipsychotic effects

The uniqueness of N-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amines lies in its specific combination of functional groups and structural arrangement, which may confer distinct pharmacological profiles compared to these similar compounds.

Piperidine, a saturated six-membered heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry due to its conformational flexibility, bioavailability, and ability to mimic natural alkaloids. The piperidine ring in n-methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine contributes to its three-dimensional structure, enabling interactions with diverse biological targets such as G-protein-coupled receptors (GPCRs) and ion channels.

Structural and Physicochemical Properties

The compound’s piperidine ring confers a balance of lipophilicity (LogP: 1.7163) and polarity (Topological Polar Surface Area: 15.27 Ų), which are critical for membrane permeability and solubility. Table 1 summarizes key physicochemical parameters derived from computational analyses:

PropertyValue
Molecular FormulaC₁₁H₂₄N₂
Molecular Weight (g/mol)184.32
LogP1.7163
TPSA (Ų)15.27
Rotatable Bonds4

These properties align with guidelines for drug-likeness, underscoring the piperidine scaffold’s utility in optimizing pharmacokinetic profiles.

Applications in Bioactive Molecule Design

Piperidine derivatives are prevalent in pharmaceuticals targeting neurological disorders, inflammation, and infectious diseases. For instance, the piperidine ring in antihistamines and antipsychotics enhances binding affinity to histamine H₁ and dopamine D₂ receptors, respectively. The substitution pattern in n-methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine, particularly the ethyl-piperidine side chain, may facilitate interactions with hydrophobic binding pockets, a strategy employed in protease inhibitor design.

Strategic Importance of N-Alkylation Patterns in Bioactive Amine Derivatives

N-alkylation is a pivotal modification in amine-based drug candidates, influencing electronic properties, steric bulk, and metabolic stability. In n-methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine, the nitrogen atom is functionalized with a methyl group and a 2-(piperidin-3-yl)ethyl chain, creating a sterically hindered tertiary amine.

Impact of Alkylation on Drug-Likeness

The methyl group reduces basicity, potentially enhancing blood-brain barrier penetration, while the ethyl-piperidine moiety introduces conformational rigidity, limiting off-target interactions. Table 2 compares N-alkylation effects in analogous piperidine derivatives:

CompoundN-SubstituentsLogPTPSA (Ų)
n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amineMethyl, 2-(piperidin-3-yl)ethyl1.716315.27
N-Ethyl-N-methyl-2-(piperidin-4-yl)ethan-1-amineEthyl, methyl1.89*12.03*

*Values estimated from structural analogs.

The increased LogP in the ethyl-methyl analog suggests that bulkier substituents enhance lipophilicity, a consideration for tissue-specific targeting.

Synthetic Strategies for N-Alkylation

The synthesis of n-methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine likely involves reductive amination or nucleophilic substitution reactions. For example, reacting piperidin-3-ylethylamine with methyl isopropyl ketone under catalytic hydrogenation could yield the target compound. Such methods are favored for their scalability and compatibility with diverse amine substrates.

Innovative approaches, such as asymmetric [C+NC+CC] couplings, though demonstrated for pyrrolidine systems, highlight the potential for stereocontrol in piperidine functionalization. These methodologies could be adapted to introduce chiral centers in N-alkyl side chains, further refining biological specificity.

Organocatalytic Intramolecular Aza-Michael Reaction Strategies

The organocatalytic intramolecular aza-Michael reaction represents a fundamental synthetic approach for constructing enantiomerically enriched nitrogen-containing heterocycles, including complex piperidine derivatives such as n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine [1]. This transformation provides access to structurally diverse piperidine scaffolds through the formation of carbon-nitrogen bonds under mild reaction conditions [2]. The reaction mechanism involves the nucleophilic addition of a nitrogen-containing nucleophile to a Michael acceptor, followed by intramolecular cyclization to generate the desired heterocyclic framework [1] [2].

The success of organocatalytic intramolecular aza-Michael reactions depends critically on the choice of catalyst system and reaction parameters [2]. Diaryl prolinols, imidazolidinones, thioureas, and chiral binol phosphoric acids have emerged as the most frequently employed catalysts for these transformations [1]. The substrate scope encompasses enals, enones, conjugated esters, and nitro olefins as Michael acceptors, while moderate nitrogen nucleophiles such as sulphonamides, carbamates, and amides serve as appropriate Michael donors [1].

Enantioselective Construction of 2,6-Disubstituted Piperidine Cores

The enantioselective construction of 2,6-disubstituted piperidine cores through organocatalytic approaches has received considerable attention due to the prevalence of this structural motif in biologically active compounds [3] [4]. These synthetic strategies focus on achieving precise stereochemical control at both the C2 and C6 positions of the piperidine ring [3]. The key challenge lies in controlling the relative and absolute stereochemistry during the ring-forming process while maintaining high levels of enantioselectivity [4].

Recent advances in this area have demonstrated the utility of chiral phosphoric acid catalysts for achieving excellent enantiocontrol in piperidine formation [5]. The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines with high stereoselectivity [6]. The reaction proceeds through an enantioselective intramolecular chiral phosphoric acid-catalyzed cyclization of unsaturated acetals, with subsequent in situ enantioenrichment through acetalization of the minor enantiomer [5].

Table 1: Enantioselective Construction of 2,6-Disubstituted Piperidines

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (%)Reference
Chiral phosphoric acidUnsaturated acetals8957 [5]
Quinoline/Trifluoroacetic acidAmino ketones75-8585-92 [6]
ImidazolidinoneCarbamate substrates70-8078-88 [2]

The mechanistic pathway involves the formation of a mixed chiral phosphate acetal intermediate, which undergoes a concerted, asynchronous substitution nucleophilic bimolecular-like displacement to yield the product with high stereoselectivity [5]. This mechanism represents a departure from the originally postulated cyclization proceeding directly through a vinyl oxocarbenium ion [5].

Trifluoroacetic Acid-Mediated Cyclization Pathways

Trifluoroacetic acid-mediated cyclization pathways provide an alternative approach for constructing piperidine frameworks through acid-catalyzed intramolecular cyclization reactions [7] [8]. These transformations typically involve the activation of carbonyl groups or alkenes by trifluoroacetic acid, followed by nucleophilic attack from pendant amine functionalities [7]. The strong acidic nature of trifluoroacetic acid enables the activation of relatively unreactive substrates under mild conditions [8].

The trifluoroacetic acid-mediated synthesis of functionalized piperidines has been demonstrated through a two-step strategy involving boron trifluoride etherate and trifluoroacetic acid/triethylamine systems [7]. This approach yields substituted piperidones and piperidines with high diastereoselectivity, favoring the trans-configuration exclusively [7]. The reaction mechanism involves initial carbonyl activation followed by intramolecular cyclization and subsequent reduction or functional group manipulation [7].

Table 2: Trifluoroacetic Acid-Mediated Cyclization Yields

Starting MaterialReaction ConditionsProduct Yield (%)DiastereoselectivityReference
Amino ketonesTrifluoroacetic acid/triethylamine78-85>95:5 trans [7]
Amino aldehydesTrifluoroacetic acid/dichloromethane65-7590:10 trans [8]
Amino estersTrifluoroacetic acid/reflux70-8285:15 trans [9]

The versatility of trifluoroacetic acid as a mediator extends to tandem processes involving Friedel-Crafts alkylation, cyclization, and hydrogen transfer reactions [8]. These multi-step transformations enable the rapid assembly of complex heterocyclic frameworks from simple starting materials [8]. The reaction conditions are typically mild, requiring only catalytic amounts of trifluoroacetic acid and proceeding at moderate temperatures [9].

Transition Metal-Catalyzed Reductive Amination Approaches

Transition metal-catalyzed reductive amination represents a powerful methodology for the synthesis of complex amine structures, including n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine derivatives [10] [11]. This approach involves the condensation of carbonyl compounds with amines or ammonia, followed by the enantioselective reduction of the resulting imine intermediate using a chiral transition metal catalyst [11]. The method provides direct access to chiral amines with high atom economy and operational simplicity [12].

The development of effective catalysts for asymmetric reductive amination has been intensively pursued, with significant advances in catalyst design, substrate scope expansion, and mechanistic understanding [11]. Earth-abundant metal catalysts, particularly those based on iron, cobalt, and nickel, have emerged as sustainable alternatives to precious metal systems [13]. These catalysts offer advantages in terms of cost, availability, and reduced environmental impact while maintaining high catalytic activity [13].

The mechanistic pathway typically involves initial coordination of the carbonyl substrate to the metal center, followed by condensation with the amine nucleophile [10]. The resulting imine or enamine intermediate undergoes enantioselective hydrogenation to afford the chiral amine product [11]. The stereochemical outcome is controlled by the chiral ligand environment around the metal center [12].

Palladium(II)-Catalyzed 1,3-Chirality Transfer Mechanisms

Palladium(II)-catalyzed 1,3-chirality transfer mechanisms provide a sophisticated approach for the stereoselective synthesis of piperidine derivatives [14] [15]. These transformations exploit the ability of palladium catalysts to facilitate the transfer of stereochemical information across multiple carbon centers through coordinated bond-forming and bond-breaking processes [14]. The 1,3-chirality transfer concept has been successfully applied to the synthesis of quaternary stereocenters and complex heterocyclic frameworks [15].

The palladium-catalyzed dynamic kinetic asymmetric transformation of racemic biaryl substrates represents a significant advancement in this field [15]. The process involves axial-to-central chirality transfer through a spiroannulation reaction with internal alkynes, affording enantioenriched spirocyclic products bearing all-carbon quaternary stereocenters [15]. The reaction proceeds with excellent yields up to 95% and enantioselectivities reaching 97% [15].

Table 3: Palladium-Catalyzed Chirality Transfer Results

Substrate TypeLigand SystemYield (%)Enantioselectivity (%)Reference
Biaryl substratesChiral N-heterocyclic carbene85-9590-97 [15]
CyclohexadienesChiral phosphine75-8885-94 [16]
Vinyl substratesChiral bisoxazoline70-8580-92 [17]

The mechanistic understanding of these transformations has been enhanced through quantum chemical calculations, which reveal the preference for specific transition states based on sterics and electronic factors [16] [18]. The high selectivity observed in these reactions can be explained by kinetic preferences for specific arylation positions and reversible carbopalladation processes [18].

Cobalt(II)-Mediated Radical Rebound Cyclization Techniques

Cobalt(II)-mediated radical rebound cyclization techniques offer a unique approach to piperidine synthesis through radical-based carbon-carbon and carbon-nitrogen bond formation [19] [20]. These methodologies exploit the ability of cobalt complexes to generate and control radical intermediates, enabling the formation of complex heterocyclic structures under mild conditions [19]. The cobalt-porphyrin catalyzed formation of six-membered nitrogen heterocycles directly from linear aldehydes represents a significant advancement in this area [19].

The mechanistic pathway involves the formation of cobalt(III)-carbene radical intermediates, which undergo intramolecular hydrogen atom transfer followed by radical rebound ring closure [19] [20]. Density functional theory calculations have provided insights into the competing pathways, revealing that benzyl radical formation followed by radical rebound cyclization is favored over alternative mechanisms [19]. The competitive 1,5-hydrogen atom transfer from the beta-position explains the formation of linear alkenes as side products [19].

Table 4: Cobalt-Mediated Cyclization Yields and Selectivities

Catalyst SystemSubstratePiperidine Yield (%)Side Product (%)Reference
Cobalt(II) tetraphenylporphyrinLinear aldehydes75-8510-15 (alkenes) [19]
Cobalt(II) salen complexAmino aldehydes70-8015-20 (linear) [20]
Cobalt(II) porphyrinDiazo compounds65-7812-18 (alkenes) [21]

The cobalt-catalyzed synthesis demonstrates broad substrate scope and operational simplicity, with reactions proceeding efficiently on gram scale [21]. The formation of eight-membered ring compounds through similar radical rebound mechanisms has also been achieved, expanding the utility of this methodology [21]. The enantioselective version of these transformations has been realized using chiral cobalt-porphyrin catalysts [21].

Solid-Phase Synthesis and Protecting Group Strategies

Solid-phase synthesis methodologies have revolutionized the preparation of complex nitrogen-containing heterocycles, including piperidine derivatives such as n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine [22] [23]. This approach offers significant advantages in terms of reaction efficiency, product purification, and automation potential [22]. The development of solid-phase peptide synthesis protocols has been particularly influential in advancing heterocycle synthesis methodologies [23].

The implementation of protecting group strategies is crucial for the successful synthesis of complex piperidine structures [24] [25]. The choice of protecting groups must balance stability during synthetic manipulations with ease of removal under mild conditions that preserve the integrity of sensitive functional groups [25]. The tert-butyloxycarbonyl group has emerged as one of the most versatile and widely used protecting groups for amine functionalities [24] [25].

Recent innovations in solid-phase synthesis include the development of wash-free protocols that dramatically reduce solvent consumption while maintaining product quality [22]. These methods involve the removal of volatile bases through bulk evaporation at elevated temperatures, representing a significant advancement in sustainable synthetic chemistry [22].

tert-Butyloxycarbonyl (Boc) Protection-Deprotection Sequences

The tert-butyloxycarbonyl protecting group represents the most commonly employed amine protection strategy in non-peptide chemistry [24] [25]. The installation of the Boc group typically involves treatment with di-tert-butyl dicarbonate in the presence of a base such as triethylamine [24]. The reaction proceeds through nucleophilic attack of the amine on the carbonyl center of di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butoxide [24].

The deprotection of Boc-protected amines is traditionally accomplished using strong acids such as trifluoroacetic acid in dichloromethane [24] [26]. The mechanism involves protonation of the carbamate nitrogen, followed by elimination of the tert-butyl cation and decarboxylation to yield the free amine [24]. Alternative deprotection methods have been developed to address limitations associated with traditional acidic conditions [26] [27].

Table 5: Boc Protection-Deprotection Conditions and Yields

Protection ConditionsProtection Yield (%)Deprotection ConditionsDeprotection Yield (%)Reference
Boc₂O, triethylamine, tetrahydrofuran85-95Trifluoroacetic acid, dichloromethane90-98 [24]
Boc₂O, sodium hydroxide, water80-90Hydrochloric acid, methanol88-95 [25]
Boc₂O, 4-dimethylaminopyridine, acetonitrile88-94Thermal deprotection, flow conditions85-92 [26]

Selective thermal deprotection of N-Boc protected amines in continuous flow represents a significant advancement in deprotection methodology [26]. This approach eliminates the need for acidic reagents and provides excellent selectivity, particularly valuable for complex molecules containing acid-sensitive functionalities [26]. The thermal deprotection proceeds through elimination of isobutene and carbon dioxide at elevated temperatures [26].

Stereochemical Preservation During Peptide Coupling Reactions

The preservation of stereochemical integrity during peptide coupling reactions is crucial for maintaining the biological activity and synthetic utility of piperidine-containing compounds [28] [29]. Racemization during coupling reactions represents a significant challenge, particularly when dealing with amino acids prone to epimerization [28]. The development of coupling reagents and protocols that minimize racemization has been a major focus of synthetic methodology research [28].

The use of monothio acids with coupling reagents of the PyBOP family has demonstrated excellent stereochemical preservation with low levels of enantiomerization [28]. The best results in terms of stereochemical preservation and yield were obtained with PyNOP, a 6-nitro analog of PyBOP, achieving less than 2% epimerization [28]. This methodology extends the scope to include aryl monothio acids, broadening the synthetic utility [28].

Table 6: Stereochemical Preservation in Coupling Reactions

Coupling ReagentSubstrate TypeYield (%)Epimerization (%)Reference
PyNOPDipeptide thioamides75-85<2 [28]
PyBOPAmino acid derivatives70-803-5 [28]
HATUPeptide segments80-902-4 [29]

The evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based approaches has provided valuable insights into maintaining stereochemical integrity [29]. The development of isotope-labeled synthetic peptide standards enables precise assessment of stereochemical assignments in complex biological extracts [29]. This methodology complements current peptide characterization methods and provides rapid verification of sequence and stereochemistry [29].

Dynamic Nuclear Magnetic Resonance Studies of Rotameric Populations

Dynamic nuclear magnetic resonance spectroscopy has emerged as a powerful tool for investigating the rotameric populations and conformational dynamics of n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine. The compound, with molecular formula C₁₁H₂₄N₂ and molecular weight 184.33 g/mol, exhibits complex conformational behavior due to the presence of multiple rotatable bonds and the piperidine ring system [1].

Temperature-dependent nuclear magnetic resonance experiments have revealed that piperidine derivatives exhibit distinct rotameric populations that are observable at low temperatures. Studies on related piperidine compounds have shown that rotational barriers around carbon-nitrogen bonds typically range from 57 to 66 kilojoules per mole, with higher values observed in dimethyl sulfoxide compared to chloroform [2]. For n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine, the nitrogen inversion process coupled with restricted rotation around the nitrogen-carbon bonds creates multiple conformational states that can be distinguished by dynamic nuclear magnetic resonance spectroscopy.

The rotameric populations in this compound are influenced by several factors including the steric interactions between the bulky isopropyl group and the piperidine ring, as well as the conformational preferences of the ethyl linker. Carbon-13 dynamic nuclear magnetic resonance studies have been particularly valuable in characterizing these rotameric populations, as they provide distinct chemical shifts for conformationally restricted species [3]. The energy barriers for nitrogen inversion in substituted piperidines have been determined to be approximately 6.0 to 6.5 kilocalories per mole, which is significantly lower than the barriers observed for other nitrogen-containing heterocycles [4].

Table 1: Rotameric Population Data for Piperidine Derivatives

Compound TypeTemperature Range (K)Coalescence Temperature (K)Energy Barrier (kJ/mol)Major Rotamer Population (%)
N-formylpiperidines273-353303-31357-6665-75
N-methylpiperidines298-373325-34025-2770-80
N-acylpiperidines253-323290-31059-7360-70

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.193948774 g/mol

Monoisotopic Mass

184.193948774 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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